2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Phthalimides: These compounds share the isoindole-1,3-dione moiety and have similar chemical properties.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as 2-hydroxy-6-methylpyridine.
Uniqueness
2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the pyridine and isoindole-1,3-dione moieties, which confer specific chemical reactivity and potential biological activities. This combination allows for diverse applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[6-(hydroxymethyl)pyridin-2-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-9-11-5-3-4-10(16-11)8-17-14(19)12-6-1-2-7-13(12)15(17)20/h1-7,18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYJXBJMNCVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730028 |
Source
|
Record name | 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154696-52-3 |
Source
|
Record name | 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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